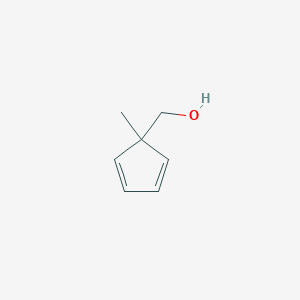
(1-Methylcyclopenta-2,4-dien-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylcyclopenta-2,4-dien-1-yl)methanol: is an organic compound with the molecular formula C7H10O It is a derivative of cyclopentadiene, featuring a methyl group and a hydroxyl group attached to the cyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylcyclopenta-2,4-dien-1-yl)methanol typically involves the reaction of cyclopentadiene with formaldehyde and a methylating agent. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with formaldehyde to form a cycloadduct, which is then methylated to yield the desired product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methylcyclopenta-2,4-dien-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of (1-Methylcyclopenta-2,4-dien-1-yl)ketone or (1-Methylcyclopenta-2,4-dien-1-yl)aldehyde.
Reduction: Formation of (1-Methylcyclopentanol).
Substitution: Formation of various substituted cyclopentadiene derivatives.
Applications De Recherche Scientifique
Chemistry: (1-Methylcyclopenta-2,4-dien-1-yl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s derivatives may possess therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-Methylcyclopenta-2,4-dien-1-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopentadiene ring provides a stable framework that can undergo various chemical modifications, allowing for the fine-tuning of its properties.
Comparaison Avec Des Composés Similaires
Cyclopentadiene: The parent compound, lacking the methyl and hydroxyl groups.
(1-Methylcyclopentadiene): Similar structure but without the hydroxyl group.
(1-Hydroxycyclopentadiene): Similar structure but without the methyl group.
Uniqueness: (1-Methylcyclopenta-2,4-dien-1-yl)methanol is unique due to the presence of both a methyl and a hydroxyl group on the cyclopentadiene ring
Propriétés
Formule moléculaire |
C7H10O |
|---|---|
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
(1-methylcyclopenta-2,4-dien-1-yl)methanol |
InChI |
InChI=1S/C7H10O/c1-7(6-8)4-2-3-5-7/h2-5,8H,6H2,1H3 |
Clé InChI |
FLSYQUNFNUUGPL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




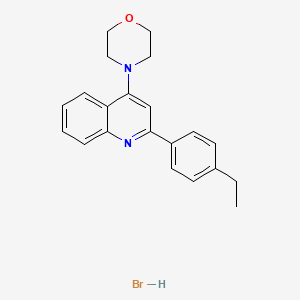
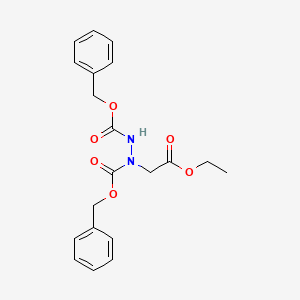
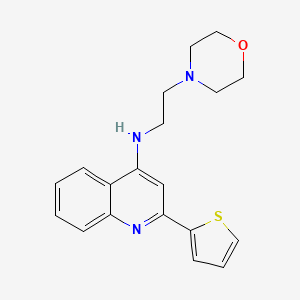
![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946532.png)
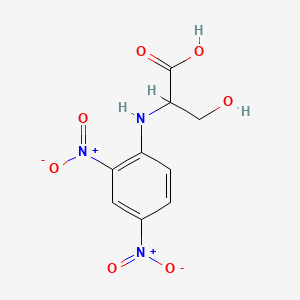

![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946550.png)
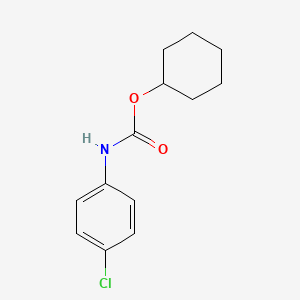
![3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid](/img/structure/B11946573.png)
![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)
![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide](/img/structure/B11946598.png)

